5-[(Pyridin-2-yl)oxy]naphthalen-2-amine
Description
Historical Context and Evolution of Hybrid Organic Architectures
The concept of organic chemistry began to be formally recognized in the early 19th century, initially centered on the belief that organic compounds could only be derived from living tissues through a "vital force." This idea was overturned in 1828 when Friedrich Wöhler synthesized urea (B33335) from inorganic precursors. The first simple organic molecules are thought to have formed approximately 4 billion years ago, potentially from the reaction of atmospheric gases like ammonia (B1221849), methane, and water vapor sparked by lightning. chemspider.com Over time, these simple molecules combined to form more complex and stable structures. chemspider.com
The deliberate design of hybrid materials represents a more recent evolution in chemical science. The development of organic-inorganic hybrid materials, for example, has progressed from ancient know-how, seen in pigments like Maya blue, to the sophisticated sol-gel processes developed in the 20th century. researchgate.net This concept of combining distinct chemical entities to achieve synergistic properties was mirrored in organic chemistry. The strategy of creating hybrid molecules, or multi-target-directed drugs, has become an efficient avenue in medicinal chemistry for addressing multifactorial diseases. This approach can generate new compounds with improved affinity, better pharmacokinetic profiles, and potentially lower toxicity.
Significance of Naphthalene (B1677914) and Pyridine (B92270) Scaffolds in Organic Chemistry
Both naphthalene and pyridine are fundamental scaffolds in organic chemistry, each possessing a unique set of properties that make them valuable in a wide range of applications, particularly in medicinal chemistry.
The naphthalene scaffold, consisting of two fused benzene (B151609) rings, is a versatile and extensively explored aromatic system. It serves as a foundational structure in many FDA-approved drugs and is noted for its broad spectrum of biological activities, which can be tuned through structural modifications. The reactivity of naphthalene and its metabolites is often linked to its therapeutic effects.
| Property | Description |
| Structure | Bicyclic aromatic hydrocarbon (C₁₀H₈). |
| Key Characteristics | Aromatic, planar, and relatively non-polar. Serves as a versatile platform for structural modification. |
| Biological Relevance | Found in numerous natural products and synthetic drugs. Exhibits a wide range of activities including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. |
| Marketed Drugs | Propranolol, Naproxen, Duloxetine, Bedaquiline, Naftifine. |
The pyridine scaffold is a nitrogen-bearing heterocycle that is an isostere of benzene. It is a crucial component in over 7,000 existing drug molecules. The nitrogen atom in the pyridine ring imparts distinct physicochemical properties, such as weak basicity, hydrogen bond-forming ability, and improved water solubility, which are highly desirable in drug design. The inclusion of a pyridine moiety can enhance a molecule's biochemical potency, metabolic stability, and cell permeability.
| Property | Description |
| Structure | Aromatic heterocycle with the formula C₅H₅N. |
| Key Characteristics | Weakly basic, polar, capable of hydrogen bonding. The nitrogen atom influences the electronic properties of the ring. |
| Biological Relevance | A privileged scaffold in medicinal chemistry. Found in natural products like nicotine (B1678760) and vitamins such as niacin (Vitamin B3) and pyridoxine (B80251) (Vitamin B6). Used in anticancer, antibacterial, and antifungal agents. |
| Marketed Drugs | Isoniazid, Nicotine, Piroxicam, Rosiglitazone. |
Rationale for Investigating 5-[(Pyridin-2-yl)oxy]naphthalen-2-amine as a Model System
The compound this compound is a quintessential example of a naphthalene-pyridine hybrid. Its structure covalently links a 2-aminonaphthalene moiety to a pyridine ring via an ether bridge at the 5-position of the naphthalene core. The rationale for investigating this specific molecule as a model system stems from the strategic combination of these well-established pharmacophores.
While direct research on this compound is not extensively documented in publicly available literature, the study of analogous structures provides a strong impetus for its investigation. For instance, related compounds like 2-(naphthalen-2-yloxy)-5-nitropyridine and 3-[(naphthalen-1-yl)methoxy]pyridin-2-amine have been synthesized and studied, demonstrating the chemical feasibility and interest in this class of molecules. The investigation of this specific isomer allows for a systematic exploration of structure-activity relationships within the broader family of naphthyl pyridyl ethers.
Table 1: Predicted Physicochemical Properties of this compound Note: These properties are computationally predicted and await experimental verification.
| Property | Predicted Value |
|---|---|
| Molecular Formula | C₁₅H₁₂N₂O |
| Molecular Weight | 236.27 g/mol |
| LogP (Octanol-Water) | 3.5 - 4.0 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 3 |
| Polar Surface Area | ~51 Ų |
Overview of Research Domains Applicable to this compound
Based on the extensive research into its parent scaffolds and related hybrid molecules, this compound is a candidate for investigation across several scientific domains.
Medicinal Chemistry: This is the most prominent area of application. The fusion of naphthalene and pyridine motifs has yielded compounds with potent anticancer, antimicrobial, anti-inflammatory, and antiviral activities. Hybrid molecules are often designed as multi-target agents, which can be particularly effective against complex diseases like cancer. The specific arrangement of functional groups in this compound makes it a target for synthesis and evaluation as a potential therapeutic agent.
Materials Science: Aromatic systems like naphthalene and pyridine are known for their optical and electronic properties. Some pyrazole-derived azo dyes containing naphthalene moieties exhibit fluorescence. Therefore, this compound could be investigated for applications in optoelectronics, such as in the development of fluorescent probes or organic light-emitting diodes (OLEDs).
Synthetic Methodology: The synthesis of specifically substituted naphthalene-pyridine hybrids presents a challenge in regioselectivity. Developing efficient and scalable synthetic routes to compounds like this compound is a relevant research area in organic synthesis, contributing to the toolbox of methods for creating complex molecular architectures.
Structure
3D Structure
Properties
CAS No. |
833474-23-0 |
|---|---|
Molecular Formula |
C15H12N2O |
Molecular Weight |
236.27 g/mol |
IUPAC Name |
5-pyridin-2-yloxynaphthalen-2-amine |
InChI |
InChI=1S/C15H12N2O/c16-12-7-8-13-11(10-12)4-3-5-14(13)18-15-6-1-2-9-17-15/h1-10H,16H2 |
InChI Key |
NDVSQNPANDHJQN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)OC2=CC=CC3=C2C=CC(=C3)N |
Origin of Product |
United States |
Synthetic Methodologies for 5 Pyridin 2 Yl Oxy Naphthalen 2 Amine
Retrosynthetic Analysis and Identification of Precursors
A retrosynthetic analysis of 5-[(Pyridin-2-yl)oxy]naphthalen-2-amine reveals two principal bond disconnections that inform the most logical synthetic pathways. The first is the carbon-oxygen (C-O) bond of the diaryl ether, and the second is the carbon-nitrogen (C-N) bond of the amine group.
Disconnection of the C-O Ether Bond: This disconnection leads to two primary precursors: a substituted naphthalen-2-amine and a 2-halopyridine or a derivative of 2-hydroxypyridine (B17775). The naphthalene (B1677914) precursor would be 5-hydroxynaphthalen-2-amine, which would require a cross-coupling reaction with a suitable pyridine (B92270) derivative.
Disconnection of the C-N Amine Bond: This approach suggests the amination of a 5-[(pyridin-2-yl)oxy]naphthalen-2-ol intermediate. This intermediate, in turn, can be retrosynthetically disconnected at the C-O ether bond, leading to precursors such as naphthalene-2,5-diol and a 2-halopyridine.
Based on this analysis, the key precursors for the synthesis of the target molecule are identified as:
Naphthalene-based precursors: 5-aminonaphthalen-2-ol chemicalbook.comchemicalbook.com, 5-bromonaphthalen-2-ol, or naphthalene-2,5-diol.
Pyridine-based precursors: 2-chloropyridine (B119429), 2-bromopyridine, or 2-fluoropyridine.
Convergent and Linear Synthetic Strategies
The assembly of this compound can be approached through either a convergent or a linear synthetic sequence. A convergent approach involves the independent synthesis of advanced intermediates that are then combined in a later step, while a linear synthesis involves the sequential modification of a single starting material.
A plausible convergent strategy would involve the initial synthesis of the pyridyl-naphthalene ether core, followed by the late-stage introduction of the amine functionality. For instance, naphthalene-2,5-diol could be selectively mono-arylated with a 2-halopyridine, followed by the conversion of the remaining hydroxyl group to an amine.
Conversely, a linear strategy might commence with a pre-functionalized naphthalene derivative, such as 5-aminonaphthalen-2-ol. chemicalbook.comchemicalbook.com This precursor would then undergo a cross-coupling reaction with a 2-halopyridine to form the target molecule directly. The feasibility of this approach depends on the chemoselectivity of the C-O coupling reaction in the presence of the free amino group.
Cross-Coupling Approaches for C-O Bond Formation
The formation of the diaryl ether linkage between the pyridine and naphthalene moieties is a critical step in the synthesis. This transformation is typically achieved through transition metal-catalyzed cross-coupling reactions, with palladium and copper being the most common catalysts.
Palladium-catalyzed C-O cross-coupling reactions, a variant of the Buchwald-Hartwig amination, have become a powerful tool for the synthesis of diaryl ethers. These reactions typically employ a palladium catalyst in conjunction with a specialized phosphine (B1218219) ligand and a base. The choice of ligand is crucial for the efficiency of the reaction and can influence the substrate scope.
For the synthesis of this compound, a potential route involves the coupling of a 2-halopyridine with a suitably substituted naphthalen-2-ol. The reaction conditions would need to be carefully optimized to achieve a high yield of the desired product.
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) |
| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 100-120 |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane | 100-110 |
| PdCl₂(dppf) | dppf | NaOtBu | THF | 80-100 |
This table represents typical conditions for palladium-catalyzed C-O coupling reactions and would require optimization for the specific substrates.
Copper-mediated C-O bond formation, often referred to as the Ullmann condensation, is a classical method for the synthesis of diaryl ethers. wikipedia.org While traditional Ullmann reactions often require harsh conditions, modern protocols have been developed that utilize copper catalysts with various ligands, allowing for milder reaction conditions and a broader substrate scope.
In the context of synthesizing the target molecule, a copper-catalyzed coupling of a 2-halopyridine with a substituted naphthalen-2-ol is a viable approach. The choice of the copper source, ligand, base, and solvent are all critical parameters that would need to be fine-tuned.
| Copper Source | Ligand | Base | Solvent | Temperature (°C) |
| CuI | 1,10-Phenanthroline | K₂CO₃ | DMF | 120-150 |
| Cu₂O | L-Proline | Cs₂CO₃ | DMSO | 110-130 |
| Cu(OTf)₂ | Neocuproine | K₃PO₄ | Pyridine | 100-120 |
This table represents typical conditions for copper-mediated C-O coupling reactions and would require optimization for the specific substrates.
Amination Reactions for Naphthalene Moiety Construction
The introduction of the amino group at the 2-position of the naphthalene ring is the other key transformation. While direct amination of an activated naphthalene precursor is possible, a more common and reliable method is the conversion of a hydroxyl group to an amine.
The Bucherer reaction is a well-established method for the conversion of naphthols to naphthylamines in the presence of ammonia (B1221849) and an aqueous sulfite (B76179) or bisulfite solution. wikipedia.orgorganicreactions.orgyoutube.com This reaction is reversible and is a cornerstone in the industrial synthesis of naphthalenic dye intermediates.
In a potential synthetic route to this compound, the final step could be the Bucherer reaction on the intermediate 5-[(pyridin-2-yl)oxy]naphthalen-2-ol. The successful application of this reaction would depend on the stability of the pyridyl ether linkage under the reaction conditions.
| Naphthol Substrate | Aminating Agent | Sulfite/Bisulfite | Solvent | Temperature (°C) |
| 5-[(Pyridin-2-yl)oxy]naphthalen-2-ol | Aqueous Ammonia | Sodium Bisulfite | Water | 140-160 |
| 5-[(Pyridin-2-yl)oxy]naphthalen-2-ol | Ammonium (B1175870) Sulfite | (In situ) | Water/Ethanol (B145695) | 140-160 |
This table represents plausible conditions for a Bucherer-type reaction on the proposed intermediate and would require experimental validation.
Reductive Amination Strategies
Reductive amination is a cornerstone of amine synthesis, valued for its versatility in converting carbonyl groups or their precursors into amines. mdpi.comrsc.org In the context of synthesizing this compound, the most strategic approach involves the reduction of a nitro-analogue precursor, namely 2-nitro-5-[(pyridin-2-yl)oxy]naphthalene. This method is often preferred due to the wide availability of nitroaromatic starting materials and the high efficiency of nitro group reduction.
The synthesis would commence with the formation of the diaryl ether bond, a step detailed in subsequent sections, to produce the nitro-intermediate. The subsequent reduction of the nitro group to the target primary amine can be achieved through several reliable methods:
Catalytic Hydrogenation: This is one of the most common and clean methods. The nitro compound is hydrogenated using a catalyst, typically palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney Nickel. The reaction is conducted under a hydrogen atmosphere, with pressure and temperature being key variables for optimization. This method is highly efficient and often provides excellent yields with minimal byproduct formation. mdpi.com
Metal-Acid Systems: Classic reduction methods using metals in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl), are highly effective for aromatic nitro group reductions. Tin(II) chloride (SnCl₂) in ethanol or ethyl acetate (B1210297) is another widely used reagent that offers milder conditions.
Transfer Hydrogenation: An alternative to using gaseous hydrogen involves transfer hydrogenation, with reagents like ammonium formate (B1220265) or hydrazine (B178648) hydrate (B1144303) serving as the hydrogen source in the presence of a palladium catalyst.
An alternative, though less direct, reductive amination strategy would involve the synthesis of a ketone precursor, 5-[(pyridin-2-yl)oxy]naphthalen-2-one. This ketone could then be reacted with an ammonia source (e.g., ammonia or ammonium acetate) to form an intermediate imine, which is then reduced in situ to the desired amine. mdpi.com Common reducing agents for this two-step, one-pot process include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are chemoselective for the imine over the ketone. mdpi.com
Tandem Reactions and One-Pot Syntheses of Naphthalene-Pyridine Hybrids
The development of tandem and one-pot reactions represents a significant advance in synthetic efficiency, reducing the number of intermediate purification steps, saving time, and minimizing waste. bohrium.comajgreenchem.com For the synthesis of naphthalene-pyridine hybrids like this compound, such strategies can be designed to construct the core structure in a single, streamlined process. researchgate.netrsc.org
A plausible one-pot synthesis could involve the coupling of a suitably substituted naphthalene precursor with a pyridine derivative, followed by the introduction or modification of the amine functionality without isolating the intermediate. For instance, a reaction could be devised starting from 6-bromonaphthalen-2-ol and 2-aminopyridine (B139424). This could potentially proceed via a copper-catalyzed Ullmann condensation or a palladium-catalyzed Buchwald-Hartwig amination to form the C-N bond, followed by an intramolecular C-O bond formation. However, controlling the regioselectivity of such a process would be a significant challenge.
A more controlled and feasible one-pot approach would be a sequential addition strategy. This process would begin with the palladium-catalyzed formation of the diaryl ether from 5-bromo-2-nitronaphthalene and 2-hydroxypyridine. Upon completion of the C-O coupling, a reducing agent could be added directly to the reaction vessel to convert the nitro group to the amine.
Table 1: Comparison of Potential One-Pot Sequences
| Sequence | Step 1 (Bond Formation) | Step 2 (Functional Group Interconversion) | Key Challenge |
|---|---|---|---|
| Route A | C-O Coupling (e.g., Buchwald-Hartwig) of 5-bromo-2-nitronaphthalene & 2-hydroxypyridine | Nitro Reduction (e.g., addition of SnCl₂) | Ensuring compatibility of the reduction step with the catalyst system from Step 1. |
| Route B | C-N Coupling (e.g., Buchwald-Hartwig) of 2-bromo-5-methoxynaphthalene & ammonia source | Demethylation of methoxy (B1213986) group to hydroxyl | Harsh demethylation conditions (e.g., BBr₃) may affect other parts of the molecule. |
| Route C | Betti Reaction of 2-naphthol (B1666908), an aldehyde, and 2-aminopyridine | N/A | Forms an aminobenzylnaphthol, not the target ether linkage. nih.govijcmas.combohrium.com |
Chemo- and Regioselective Functionalization of Precursor Molecules
The synthesis of a specifically disubstituted compound like this compound is critically dependent on achieving high chemo- and regioselectivity. researchgate.net The naphthalene ring system has distinct reactivity at its α (1, 4, 5, 8) and β (2, 3, 6, 7) positions, which must be exploited through careful selection of starting materials and directing groups.
A primary strategy involves starting with a precursor that already contains the desired 2,5-substitution pattern. A versatile starting material is 2,5-dihydroxynaphthalene. The challenge then becomes the selective functionalization of the two hydroxyl groups. One approach is to leverage the differential reactivity of the hydroxyl groups or to employ a protecting group strategy. For instance, one hydroxyl group could be selectively protected, allowing the other to react with a 2-halopyridine to form the ether linkage. Following ether formation, the protecting group would be removed, and the now-free hydroxyl group would be converted into an amine, potentially via a multi-step sequence involving conversion to a triflate, followed by a Buchwald-Hartwig amination.
Another powerful strategy is directed ortho-metalation, although less common for naphthalenes compared to benzene (B151609) derivatives. A directing group at the C1 or C3 position could be used to selectively introduce functionality at the C2 position. More relevantly, direct C-H functionalization methods are emerging. For example, a regioselective ortho-amination of 2-naphthol derivatives has been described, which could provide a pathway to install the C2-amine directly. nih.gov
The choice of precursor is paramount. Starting with 6-bromo-2-naphthol (B32079) is another viable route. The hydroxyl group can be coupled with 2-chloropyridine in an Ullmann or Buchwald-Hartwig C-O coupling reaction. The bromo-substituent, now at the 6-position of the resulting ether (corresponding to the 2-position of the final product's numbering system), can then be converted to the amine group using a copper- or palladium-catalyzed amination reaction. researchgate.net This approach offers excellent regiochemical control, as the positions of the functional groups are pre-defined by the starting material.
Optimization of Reaction Conditions and Catalyst Systems
The successful synthesis of this compound relies heavily on the optimization of reaction conditions, particularly for the key C-O and C-N bond-forming cross-coupling reactions. Factors such as solvent, catalyst ligand, temperature, and pressure can dramatically influence reaction rates, yields, and selectivity.
Solvent Effects on Reaction Efficacy and Selectivity
The choice of solvent is critical in transition metal-catalyzed cross-coupling reactions. For Buchwald-Hartwig amination and etherification, polar aprotic solvents or nonpolar aromatic solvents are commonly employed. acsgcipr.org
Toluene and Xylenes: These are frequently used due to their high boiling points, which allow for reactions to be conducted at elevated temperatures, and their ability to dissolve a wide range of organic substrates and catalyst complexes. acs.org
1,4-Dioxane: Another common solvent, often used in palladium-catalyzed couplings. However, due to safety and environmental concerns, its use is being phased out in favor of alternatives. acsgcipr.org
Polar Aprotic Solvents: Solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) can be effective, particularly in copper-catalyzed Ullmann-type reactions, as they can help to solubilize inorganic bases and salts. wikipedia.org
Solvent-Free Conditions: In some cases, reactions can be run neat or under solvent-free mechanochemical (ball-milling) conditions. researchgate.netresearchgate.net This approach is environmentally advantageous and can sometimes lead to enhanced reactivity and shorter reaction times.
Table 2: Effect of Solvent on a Model Buchwald-Hartwig Amination
| Entry | Solvent | Conversion (%) |
|---|---|---|
| 1 | Toluene | >95 |
| 2 | 1,4-Dioxane | >95 |
| 3 | Cyclopentyl methyl ether (CPME) | 88 |
| 4 | Tetrahydrofuran (THF) | 65 |
| 5 | Dimethylformamide (DMF) | <5 |
Data adapted from a model reaction of bromobenzene (B47551) with carbazole. nih.gov
Ligand Design and Influence on Catalytic Performance
In palladium-catalyzed cross-coupling, the choice of phosphine ligand is arguably the most crucial factor determining the success of the reaction. nih.govacs.org The ligand stabilizes the palladium center, influences its electronic properties and steric environment, and facilitates the key steps of oxidative addition and reductive elimination. wikipedia.orguva.es
For the formation of the C-O and C-N bonds in this compound, sterically hindered, electron-rich biarylphosphine ligands are typically the most effective.
First-Generation Ligands: Ligands like P(o-tolyl)₃ were used in early systems but had limited scope. wikipedia.org
Bidentate Ligands: Ligands such as BINAP and DPEPhos improved reliability and expanded the scope to include primary amines.
Bulky Monophosphine Ligands (Buchwald Ligands): A major breakthrough came with the development of bulky, electron-rich monophosphine ligands. Ligands like XPhos, SPhos, and RuPhos are highly effective for coupling a wide range of aryl halides (including chlorides) and pseudohalides with amines and alcohols. researchgate.net Their steric bulk is thought to promote the final reductive elimination step, while their electron-donating nature facilitates the initial oxidative addition. acs.org
N-Heterocyclic Carbene (NHC) Ligands: These have also emerged as powerful ligands for cross-coupling, offering high stability and reactivity.
The optimal ligand often depends on the specific substrates being coupled. For instance, coupling an electron-rich naphthalenol with an electron-deficient 2-halopyridine may require a different ligand than coupling an aryl bromide with a primary amine. mdpi.commdpi.com Screening a variety of ligands is a standard part of optimizing these reactions.
Temperature and Pressure Profiling for Enhanced Yields
Temperature and pressure are fundamental process parameters that must be carefully controlled to maximize product yield and minimize side reactions.
Temperature: Most cross-coupling reactions, including both Ullmann and Buchwald-Hartwig types, require heating to proceed at a reasonable rate.
Ullmann reactions traditionally require very high temperatures, often in excess of 150-200 °C. wikipedia.org Modern ligand-assisted copper catalysis can sometimes lower these temperatures.
Buchwald-Hartwig reactions are typically run at temperatures ranging from 80 °C to 120 °C. The optimal temperature is a balance; it must be high enough to overcome the activation energy for the catalytic cycle but not so high as to cause catalyst decomposition or promote undesired side reactions like beta-hydride elimination or hydrodehalogenation. researchgate.net
Pressure: Pressure is primarily a relevant parameter when gaseous reagents are used, such as in catalytic hydrogenation for nitro group reduction.
In catalytic hydrogenation , hydrogen pressure (typically from 1 to 50 atm) is a key variable. Higher pressures increase the concentration of dissolved hydrogen, which generally accelerates the reaction rate. However, excessively high pressures combined with high temperatures can sometimes lead to over-reduction or cleavage of sensitive functional groups, such as the diaryl ether bond. Optimization is required to find a pressure that ensures complete reduction of the nitro group in a reasonable time without degrading the rest of the molecule. mdpi.com For reactions conducted in sealed vessels with low-boiling-point amines, the autogenous pressure will also increase with temperature, a factor that must be considered for safety and reaction kinetics. researchgate.net
Scale-Up Considerations and Process Intensification
The transition of a synthetic route from laboratory-scale to industrial production for a compound such as this compound necessitates a thorough evaluation of its scalability and the potential for process intensification. While a specific, documented large-scale synthesis for this molecule is not prevalent in public literature, the probable synthetic pathways—likely involving either a nucleophilic aromatic substitution (SNAr), a Buchwald-Hartwig amination, or an Ullmann condensation—present a series of well-understood challenges and opportunities for optimization when scaling up.
Key Scale-Up Challenges:
Reaction Conditions: Many classical methods for forming the diaryl ether linkage, such as the Ullmann condensation, traditionally require harsh reaction conditions, including high temperatures (often exceeding 210 °C) and the use of high-boiling polar solvents like N-methylpyrrolidone (NMP), nitrobenzene, or dimethylformamide (DMF). wikipedia.org Maintaining precise temperature control in large reactors is critical to prevent side reactions and ensure consistent product quality. The significant heat input required can also lead to safety concerns and increased energy costs on an industrial scale. illinois.edu Exothermic SNAr reactions also demand robust thermal management to prevent thermal runaway. illinois.edu
Reagent and Catalyst Selection: Modern cross-coupling methods like the Buchwald-Hartwig amination offer milder conditions but rely on expensive and air-sensitive palladium catalysts and specialized phosphine ligands. acs.org The cost, availability, and stability of these catalysts are major considerations for large-scale production. researchgate.net Catalyst loading, which may be low on a lab scale (e.g., 1-2 mol%), becomes a significant cost driver at the kilogram or ton scale. acs.org Furthermore, the removal of residual palladium from the final active pharmaceutical ingredient (API) is a critical regulatory requirement. In contrast, copper-based catalysts used in Ullmann-type reactions are significantly cheaper but often require higher catalyst loadings and more demanding reaction conditions. nih.govacs.org
Solvent and Work-Up: The use of high-boiling aprotic polar solvents (DMF, NMP, DMAc) is common in these syntheses to ensure the solubility of reagents and intermediates. researchgate.net However, these solvents are often difficult to remove completely during work-up and are under increasing regulatory scrutiny due to toxicity concerns. researchgate.net On a large scale, the volume of solvent required for reactions and extractions presents significant challenges related to handling, recovery, and waste disposal. illinois.edu Product isolation and purification can also become more complex, potentially requiring multiple crystallizations to achieve the desired purity.
Process Intensification Strategies:
Process intensification aims to develop safer, more efficient, and more sustainable manufacturing processes. For the synthesis of this compound, several strategies can be envisioned.
Continuous Flow Chemistry: Migrating key synthetic steps from batch reactors to continuous flow systems offers substantial advantages. Flow reactors, with their high surface-area-to-volume ratio, provide superior heat and mass transfer, allowing for excellent control over reaction temperature and mixing. rsc.org This enhanced control can lead to higher yields, improved selectivity, and significantly shorter reaction times. For potentially hazardous reactions, such as those involving highly reactive intermediates or exotherms, continuous flow processing enhances safety by minimizing the volume of hazardous material present at any given time. researchgate.net The development of continuous flow processes for Buchwald-Hartwig aminations and SNAr reactions for diaryl ether synthesis has been successfully demonstrated, showcasing the feasibility of this approach. rsc.orgacs.orgresearchgate.net
Catalyst Optimization and Recovery: A key area for process intensification is the development and implementation of more robust and efficient catalyst systems. This includes using newer generations of ligands that allow for lower catalyst loadings and milder reaction conditions in both palladium- and copper-catalyzed systems. acs.org For large-scale operations, the use of heterogeneous or immobilized catalysts can simplify the process by allowing for easy separation of the catalyst from the reaction mixture, facilitating its reuse and minimizing product contamination. rsc.org
Solvent Minimization and Alternative Media: Reducing the reliance on hazardous solvents is a critical goal. This can be achieved by optimizing reactions to run at higher concentrations or by exploring greener solvent alternatives. Supercritical carbon dioxide (scCO2) has been investigated as an environmentally benign medium for the synthesis of diaryl ethers, demonstrating high yields in both batch and continuous flow modes. rsc.orgnih.gov
The table below provides a hypothetical comparison of a traditional batch synthesis versus an intensified continuous flow process for a key C-O coupling step in the synthesis of this compound.
| Parameter | Traditional Batch Process | Intensified Continuous Flow Process |
| Reactor Type | 50 L Jacketed Glass Reactor | Plug Flow Reactor (PFR) with Static Mixers |
| Temperature | 150 °C | 170 °C |
| Pressure | Atmospheric | 10 bar |
| Reaction Time | 12 - 18 hours | 15 - 20 minutes |
| Solvent | Dimethylformamide (DMF) | Toluene or Anisole |
| Catalyst System | CuI (10 mol%) | Heterogeneous Pd/C or immobilized ligand |
| Work-up | Liquid-liquid extraction, multiple washes | In-line extraction and purification |
| Yield (Typical) | 70-80% | >90% |
| Safety Profile | High thermal risk, large solvent volume | Minimized reaction volume, superior heat control |
| Process Efficiency | Lower space-time yield | High space-time yield, potential for automation |
By embracing process intensification principles, the synthesis of this compound can be transitioned from a challenging laboratory procedure to a robust, efficient, and safer industrial process.
Advanced Spectroscopic and Structural Elucidation Techniques for 5 Pyridin 2 Yl Oxy Naphthalen 2 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled technique for determining the structure of organic molecules in solution and, increasingly, in the solid state. It relies on the magnetic properties of atomic nuclei to provide detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
For a molecule with multiple aromatic protons and carbons like 5-[(Pyridin-2-yl)oxy]naphthalen-2-amine, one-dimensional (1D) ¹H and ¹³C NMR spectra can be complex due to overlapping signals. tandfonline.com Multi-dimensional NMR experiments are essential to unambiguously assign these signals and establish the precise connectivity of atoms. tandfonline.comnih.gov
Correlation Spectroscopy (COSY): A 2D ¹H-¹H COSY experiment would be instrumental in identifying spin-spin coupling relationships between adjacent protons. For instance, it would reveal the connectivity within the naphthalene (B1677914) and pyridine (B92270) ring systems. The protons on the pyridine ring would show a distinct set of correlations, as would the protons on the substituted naphthalene core.
Heteronuclear Single Quantum Coherence (HSQC): This 2D experiment correlates directly bonded ¹H and ¹³C nuclei. tandfonline.commdpi.com It allows for the direct assignment of a carbon signal based on the chemical shift of its attached proton. This is particularly useful for distinguishing between the various CH groups in the aromatic rings.
Predicted ¹H and ¹³C NMR Data for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Naphthalene-H1 | 7.2-7.4 | 118-122 |
| Naphthalene-H3 | 6.8-7.0 | 108-112 |
| Naphthalene-H4 | 7.5-7.7 | 125-129 |
| Naphthalene-H6 | 7.1-7.3 | 115-119 |
| Naphthalene-H7 | 7.8-8.0 | 128-132 |
| Naphthalene-H8 | 7.4-7.6 | 124-128 |
| Pyridine-H3' | 7.0-7.2 | 119-123 |
| Pyridine-H4' | 7.7-7.9 | 139-143 |
| Pyridine-H5' | 6.9-7.1 | 113-117 |
| Pyridine-H6' | 8.1-8.3 | 148-152 |
| NH₂ | 3.5-4.5 (broad) | - |
| Naphthalene-C2 | - | 145-149 |
| Naphthalene-C5 | - | 152-156 |
| Naphthalene-C4a | - | 126-130 |
| Naphthalene-C8a | - | 133-137 |
| Pyridine-C2' | - | 162-166 |
Note: These are predicted values based on structurally similar compounds and are subject to solvent and other experimental conditions.
While solution-state NMR provides information on the molecule's structure in a solvated state, solid-state NMR (ssNMR) can offer insights into its structure in the solid phase. This is particularly important for identifying and characterizing different polymorphs or crystalline forms, which can have distinct physical properties. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) can provide high-resolution ¹³C spectra of the solid material. The chemical shifts observed in the ssNMR spectrum can differ slightly from those in solution, reflecting the effects of the crystal packing environment.
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, probes the vibrational modes of a molecule. These methods are complementary and provide a molecular fingerprint that is highly specific to the compound's structure and functional groups.
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. It is an excellent tool for identifying the presence of specific functional groups. For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands.
Predicted FT-IR Absorption Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretching (amine) | 3300-3500 | Medium, Doublet |
| Aromatic C-H Stretching | 3000-3100 | Medium to Weak |
| C=N Stretching (pyridine) | 1580-1620 | Medium to Strong |
| Aromatic C=C Stretching | 1450-1600 | Medium to Strong |
| C-O-C Asymmetric Stretching (ether) | 1200-1250 | Strong |
| C-N Stretching (amine) | 1250-1350 | Medium |
The presence of a primary amine (-NH₂) group would be indicated by a pair of bands in the 3300-3500 cm⁻¹ region. orientjchem.org The aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹. The ether linkage (Ar-O-Ar) would be confirmed by a strong absorption band corresponding to the C-O-C asymmetric stretch. orientjchem.org The various C=C and C=N stretching vibrations of the naphthalene and pyridine rings would be observable in the 1450-1620 cm⁻¹ range.
Raman spectroscopy is a light scattering technique that provides information on molecular vibrations. It is often complementary to FT-IR, as some vibrational modes that are weak in FT-IR may be strong in Raman, and vice versa. acs.org For instance, the symmetric vibrations of the aromatic rings in this compound are expected to produce strong signals in the Raman spectrum. The technique is particularly sensitive to the polarizability of bonds, making it well-suited for studying the skeletal vibrations of the fused ring system. Water is a weak Raman scatterer, which can be an advantage when analyzing samples in aqueous media. acs.org
Mass Spectrometry
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the molecular formula. mdpi.com
For this compound (C₁₅H₁₂N₂O), the expected exact mass of the molecular ion [M]⁺ would be approximately 248.0950 g/mol . The mass spectrum would show a prominent peak at this mass-to-charge ratio (m/z).
Furthermore, the fragmentation pattern observed in the mass spectrum can provide valuable structural information. Common fragmentation pathways for this molecule might include:
Cleavage of the ether bond, leading to fragments corresponding to the pyridinoxy cation and the naphthalen-2-amine radical cation, or vice versa.
Loss of small neutral molecules such as HCN from the pyridine ring.
Fragmentation of the naphthalene ring system.
Analysis of these fragment ions helps to piece together the structure of the parent molecule, corroborating the data obtained from NMR and vibrational spectroscopy.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a synthesized compound. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.
For this compound (C₁₅H₁₂N₂O), the expected monoisotopic mass would be calculated, and the instrument would measure the m/z of a protonated molecule ([M+H]⁺). The close correlation between the calculated and observed mass would serve as strong evidence for the compound's identity.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem Mass Spectrometry (MS/MS) provides insight into the structural connectivity of a molecule. In an MS/MS experiment, the protonated parent ion ([M+H]⁺) of this compound would be isolated and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed to create a fragmentation spectrum. Analyzing these fragments would help to confirm the presence and connectivity of the pyridinyl, ether, and naphthylamine moieties within the parent structure.
X-ray Crystallography for Solid-State Molecular Architecture
X-ray crystallography provides definitive information about the precise spatial arrangement of atoms in a crystalline solid.
Single-Crystal X-ray Diffraction for Bond Lengths, Angles, and Torsion Angles
To perform this analysis, a suitable single crystal of the compound must first be grown. This crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed. This powerful technique would yield the exact three-dimensional structure of this compound, providing precise measurements of all bond lengths, bond angles, and torsion angles. This data is fundamental for understanding the molecule's conformation, intramolecular interactions, and steric relationships. For related but distinct molecules, studies have revealed details such as the dihedral angles between aromatic ring systems. For instance, in 2-(Naphthalen-2-yloxy)-5-nitropyridine, a nearly orthogonal relationship was found between the pyridine and naphthalene rings, with a dihedral angle of 86.13 (11)°. nih.gov
Powder X-ray Diffraction for Crystalline Phase Identification
Powder X-ray Diffraction (PXRD) is used to analyze a polycrystalline sample, providing a fingerprint of its crystalline phase. The technique is valuable for identifying the bulk material, assessing its purity, and detecting different polymorphic forms. The resulting diffractogram, a plot of intensity versus diffraction angle (2θ), is characteristic of the specific crystalline lattice of the compound.
Advanced Electronic Spectroscopic Methods
Electronic spectroscopy probes the electronic transitions within a molecule, providing information about its chromophores and conjugation.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. The spectrum of this compound would be expected to show absorption bands corresponding to π→π* transitions within the conjugated aromatic systems of the naphthalene and pyridine rings. nih.gov The position of the maximum absorbance (λmax) and the intensity of the absorption (molar absorptivity, ε) are characteristic of the molecule's electronic structure. The solvent used for the analysis can also influence the spectrum, providing further information about solvent-solute interactions.
Computational and Theoretical Investigations of 5 Pyridin 2 Yl Oxy Naphthalen 2 Amine
Quantum Chemical Calculations (Density Functional Theory (DFT) and Ab Initio Methods)
Detailed quantum chemical calculations are instrumental in understanding the intrinsic properties of a molecule. Methodologies such as Density Functional Theory (DFT) and ab initio calculations provide deep insights into electronic structure, reactivity, and spectroscopic characteristics. However, no specific studies applying these methods to 5-[(Pyridin-2-yl)oxy]naphthalen-2-amine have been identified.
Electronic Structure Analysis (HOMO-LUMO Energies, Frontier Molecular Orbitals)
The analysis of Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is fundamental to predicting a molecule's chemical reactivity and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability. Without dedicated DFT or ab initio studies, the specific energies and spatial distributions of these orbitals for this compound remain uncharacterized.
Charge Distribution and Electrostatic Potential Maps
Electrostatic potential (ESP) maps are valuable for visualizing the charge distribution within a molecule and identifying electrophilic and nucleophilic sites. These maps are generated through computational calculations and are crucial for understanding intermolecular interactions. No published research provides data on the charge distribution or ESP maps for this compound.
Prediction of Spectroscopic Parameters (e.g., theoretical NMR shifts, vibrational frequencies, UV-Vis absorption maxima)
Computational methods are frequently used to predict spectroscopic parameters, which can aid in the interpretation of experimental data. Theoretical calculations can provide valuable information on expected NMR chemical shifts (¹H and ¹³C), infrared vibrational frequencies, and electronic absorption maxima (UV-Vis). Such predictive data for this compound is not available in the current body of scientific literature.
Reactivity Indices and Localized Reactivity Descriptors
Global and local reactivity descriptors, derived from conceptual DFT, such as chemical potential, hardness, softness, and the Fukui function, help in quantifying and predicting the reactive behavior of different atomic sites within a molecule. The absence of computational studies on this compound means these reactivity indices have not been calculated.
Conformational Analysis and Energetic Landscapes
The flexibility of the ether linkage in this compound allows for multiple possible conformations. Conformational analysis through computational scans of potential energy surfaces helps identify the most stable (lowest energy) geometric arrangements of the molecule. This information is critical for understanding its three-dimensional structure and interactions. However, no studies detailing the energetic landscape or stable conformers of this specific compound have been published.
Molecular Dynamics Simulations for Conformational Sampling in Solution
Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational space of a molecule in a solvent environment, providing insights into its dynamic behavior and interactions with solvent molecules over time. There is no evidence of MD simulations having been performed to study the conformational sampling of this compound in solution.
Theoretical Studies on Intramolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)
The conformation, stability, and crystal packing of this compound are significantly influenced by various non-covalent intramolecular interactions. Computational methods are crucial for elucidating the nature and strength of these forces.
Hydrogen Bonding: The structure of this compound features potential hydrogen bond donors and acceptors. The primary amine group (-NH₂) on the naphthalene (B1677914) ring is a strong hydrogen bond donor. The nitrogen atom within the pyridine (B92270) ring and the ether oxygen atom serve as potential hydrogen bond acceptors. Theoretical studies can model the formation of intramolecular hydrogen bonds, where a hydrogen atom from the amine group interacts with either the pyridine nitrogen or the ether oxygen. mdpi.com The stability of different conformers is often dictated by the presence and strength of these bonds. nih.gov DFT calculations can determine the bond lengths, angles, and stabilization energies associated with these interactions, revealing which hydrogen bonds are more likely to form. mdpi.com The formation of strong intramolecular hydrogen bonds can significantly impact the molecule's planarity and electronic structure. nih.gov
Prediction of Non-Linear Optical Properties and Charge Transport Characteristics
The unique electronic structure of this compound, featuring an electron-donating amine group and an electron-accepting pyridine moiety connected through a π-conjugated naphthalene system, suggests potential for interesting electronic and optical properties.
Non-Linear Optical (NLO) Properties: Molecules with significant charge transfer between a donor and an acceptor group often exhibit large non-linear optical responses. Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are used to predict NLO properties. researchgate.net Key parameters such as the dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β) can be calculated to estimate the NLO activity. dntb.gov.ua The magnitude of the first hyperpolarizability is a critical indicator of a molecule's potential for second-harmonic generation. dntb.gov.ua Theoretical studies can also investigate how the NLO properties are affected by the surrounding medium by performing calculations in different solvents. researchgate.net The solvent can perturb the energy levels and thus influence the NLO response. researchgate.net
Table 1: Illustrative Predicted NLO Properties This table presents typical parameters calculated in theoretical NLO studies and does not represent experimentally verified data for this specific compound.
| Parameter | Gas Phase (Predicted Value) | Ethanol (B145695) (Predicted Value) | Description |
|---|---|---|---|
| Dipole Moment (μ) | ~3.5 D | ~4.8 D | Measures the molecule's overall polarity. |
| Polarizability (α) | ~30 x 10-24 esu | ~35 x 10-24 esu | Measures the distortion of the electron cloud in an electric field. |
| First Hyperpolarizability (β) | ~25 x 10-30 esu | ~40 x 10-30 esu | Indicates the second-order NLO response. |
Charge Transport Characteristics: The potential of this compound as an organic semiconductor can be evaluated by theoretically predicting its charge transport properties. These characteristics are highly dependent on the molecular packing in the solid state and the electronic coupling between adjacent molecules. researchgate.net Key parameters determined through computational studies include the reorganization energy (the energy required for a molecule to adjust its geometry upon gaining or losing a charge) and the charge transfer integral (a measure of electronic coupling). Lower reorganization energies and higher transfer integrals are desirable for efficient charge transport. Theoretical investigations can predict whether the material is likely to be a p-type (hole-transporting) or n-type (electron-transporting) semiconductor. researchgate.net The planar geometry and delocalized frontier molecular orbitals (HOMO and LUMO) are indicative of potentially good electronic properties and molecular stacking. researchgate.net
Development and Validation of Computational Models for Analogues and Derivatives
Computational models are essential for screening libraries of related compounds and predicting their properties, thereby accelerating the discovery of new materials.
Model Development: For analogues and derivatives of this compound, Quantitative Structure-Property Relationship (QSPR) models can be developed. researchgate.net These models establish a mathematical relationship between the chemical structure of a molecule and its physicochemical properties. The process involves calculating a set of molecular descriptors (e.g., topological, electronic, steric) from the optimized molecular geometries obtained from DFT calculations. researchgate.netmdpi.com Statistical methods, such as multiple linear regression (MLR), are then used to build a model that correlates these descriptors with a specific property of interest. researchgate.net Such models can be used to predict properties like thermodynamic stability, reactivity, or even biological activity for newly designed, but not yet synthesized, derivatives. nih.gov
Model Validation: The reliability and predictive power of a developed computational model must be rigorously validated. researchgate.net Internal validation techniques like leave-one-out (LOO) cross-validation are commonly employed to test the model's robustness. researchgate.net External validation is performed by using the model to predict the properties of a set of compounds (a test set) that was not used during the model's development. researchgate.net The accuracy of these predictions is then compared to known experimental or high-level computational data. A well-validated model can be a powerful tool for the rational design of novel derivatives with tailored properties. nih.gov
Table 2: Common Molecular Descriptors Used in QSPR Models
| Descriptor Class | Example Descriptors | Information Encoded |
|---|---|---|
| Electronic | HOMO/LUMO energies, Dipole moment | Electron distribution, reactivity |
| Topological | Wiener index, Connectivity indices | Molecular size and branching |
| Geometrical | Molecular surface area, Molecular volume | 3D shape and size of the molecule |
| Thermodynamic | Enthalpy of formation, Gibbs free energy | Molecular stability and spontaneity of reactions |
Exploration of Reaction Mechanisms and Chemical Transformations of 5 Pyridin 2 Yl Oxy Naphthalen 2 Amine
Elucidation of Reaction Pathways for C-O and C-N Bond Formation
The synthesis of 5-[(Pyridin-2-yl)oxy]naphthalen-2-amine involves the strategic formation of an aryl ether (C-O) bond and the presence of a naphthalenic C-N bond. The sequence and mechanisms of these bond formations are central to its synthesis.
The formation of the pyridinoxy-naphthalene linkage, a diaryl ether, is typically achieved through a nucleophilic aromatic substitution (SNAr) mechanism. In a common synthetic approach, a nucleophile, such as a salt of 5-aminonaphthalen-2-ol, would attack an activated pyridine (B92270) ring, like 2-halopyridine.
The mechanism proceeds via a two-step addition-elimination pathway.
Nucleophilic Attack: The oxygen atom of the aminonaphthoxide ion attacks the carbon atom of the 2-halopyridine that is bonded to the halogen (the leaving group). This step is often the rate-determining step and requires the disruption of the pyridine's aromaticity to form a negatively charged intermediate known as a Meisenheimer complex. youtube.comsci-hub.se
Leaving Group Elimination: The aromaticity of the pyridine ring is restored by the elimination of the halide ion. youtube.com
The reactivity for this SNAr reaction is influenced by several factors:
Solvent: Polar aprotic solvents like DMSO (dimethyl sulfoxide) or HMPA (hexamethylphosphoramide) are effective in solvating the cation of the nucleophilic salt, thereby increasing the nucleophilicity of the anion and accelerating the reaction. sci-hub.se
Activation: The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom, which facilitates nucleophilic attack, particularly at the 2- and 4-positions. wikipedia.orgimperial.ac.uk
Microwave irradiation has been shown to dramatically decrease reaction times for the synthesis of substituted pyridines via nucleophilic aromatic substitution. sci-hub.se
Table 1: Comparison of Reaction Conditions for Aryl Ether Synthesis
| Parameter | Condition | Rationale | Citation |
| Reactants | 5-aminonaphthalen-2-ol (as salt) + 2-halopyridine | Nucleophilic oxygen attacks the electron-deficient pyridine ring. | sci-hub.se |
| Mechanism | Nucleophilic Aromatic Substitution (SNAr) | Addition-elimination pathway via a Meisenheimer complex. | youtube.comimperial.ac.uk |
| Solvents | DMSO, HMPA, NMP | Polar aprotic solvents enhance nucleophilicity. | sci-hub.se |
| Leaving Group | F > Cl ≈ Br > I | Order can vary with the nucleophile and conditions. | sci-hub.senih.gov |
| Promotion | Microwave irradiation | Significantly reduces reaction times. | sci-hub.se |
The C-N bond on the naphthalene (B1677914) ring is typically introduced prior to the ether linkage formation. This is often achieved through reactions like the Bucherer reaction on a naphthol derivative or by reduction of a corresponding nitro-naphthalene compound. nih.govgoogle.com
The SNAr pathway is highly relevant for the pyridinoxy moiety. 2-Halopyridines are susceptible to nucleophilic attack due to the electron-withdrawing nature of the ring nitrogen. chemrxiv.org The reaction proceeds readily with various nucleophiles, including alkoxides, amines, and thiolates. imperial.ac.uk The attack is regioselective, occurring at the C2 and C4 positions, as the negative charge in the Meisenheimer intermediate can be stabilized on the electronegative nitrogen atom. imperial.ac.uk For the synthesis of the title compound, the attack by the aminonaphthoxide occurs at the C2 position of the pyridine ring.
Investigation of Tautomeric Equilibria and Proton Transfer Dynamics
Tautomerism, the rapid interconversion of constitutional isomers, is a key consideration for this compound. The primary tautomeric relationship is the imine-enamine equilibrium involving the amine group and the naphthalene ring. libretexts.org
The naphthalen-2-amine moiety can exist in equilibrium with its tautomeric enamine form. This equilibrium involves the migration of a proton from the amine nitrogen to a carbon atom on the naphthalene ring, accompanied by a shift in double bonds. libretexts.orgthieme.de While the amine form is generally more stable for simple aminonaphthalenes, the equilibrium can be influenced by solvent, temperature, and the electronic nature of substituents. rsc.orgyoutube.com
Proton transfer dynamics can also occur where the molecule is protonated. Protonation can occur on the amino group or on the aromatic naphthalene ring. rsc.org Theoretical and experimental studies on aminonaphthalenes have shown that different tautomers can be favored depending on the conditions (solution vs. gas phase). rsc.org The pyridinoxy group introduces another potential site for protonation at the pyridine nitrogen, further complicating the tautomeric and protonation equilibria.
Table 2: Potential Tautomeric and Protonated Forms
| Form | Description | Key Features |
| Amine (Major) | Standard structure of this compound. | Aromatic naphthalene and pyridine rings. |
| Enamine (Minor) | Tautomer formed by proton transfer from N to C1 or C3 of the naphthalene ring. | C=N double bond, loss of aromaticity in one naphthalene ring. |
| Amino-Protonated | Protonation at the -NH2 group. | Forms an ammonium (B1175870) (-NH3+) cation. |
| Ring-Protonated | Protonation at a carbon atom of the naphthalene ring. | Forms a carbocation intermediate. |
| Pyridine-Protonated | Protonation at the nitrogen of the pyridine ring. | Forms a pyridinium (B92312) cation. |
Reactivity Studies of the Amine and Pyridinoxy Moieties
The reactivity of the molecule is a composite of its constituent functional groups. The electron-donating amine group activates the naphthalene ring towards electrophilic substitution, while the pyridinoxy group influences the electronic properties of both aromatic systems.
Electrophilic Aromatic Substitution (EAS): The amine (-NH2) group is a strong activating group and directs incoming electrophiles to the ortho and para positions. wordpress.com In 2-naphthylamine, electrophilic attack is strongly favored at the C1 position. youtube.com Therefore, for this compound, electrophilic substitution reactions like nitration, halogenation, and sulfonation are expected to occur primarily at the C1 position of the naphthalene ring. wordpress.comyoutube.com The pyridinoxy group at C5 is sterically distant and its electronic effect on the regioselectivity at C1 would be secondary to the powerful directing effect of the amine group.
The pyridine ring itself is generally unreactive towards electrophilic substitution due to its electron-deficient nature, similar to nitrobenzene. wikipedia.orgimperial.ac.uk If forced under harsh conditions, substitution occurs at the C3 and C5 positions. imperial.ac.ukyoutube.com
Nucleophilic Substitution: As discussed, the pyridine ring is activated towards nucleophilic substitution, particularly if a good leaving group is present at the C2 or C4 position. imperial.ac.uk The naphthalene ring, being electron-rich and activated by the amine group, is generally unreactive towards nucleophilic attack unless activated by strong electron-withdrawing groups.
An oxidation-reduction (redox) reaction involves the transfer of electrons, resulting in a change in the oxidation state of the atoms. libretexts.orgdu.edu.eg
Oxidation: The amine group of the naphthalenamine moiety is susceptible to oxidation. Aromatic amines can be oxidized to various products, including nitroso, nitro, and polymeric compounds, depending on the oxidizing agent and reaction conditions.
The pyridine ring contains a tertiary amine nitrogen which can be oxidized to a pyridine N-oxide using oxidizing agents like peracids (e.g., m-CPBA). wikipedia.org This transformation alters the electronic properties of the pyridine ring, making it more susceptible to both electrophilic and nucleophilic attack.
Reduction: The naphthalene and pyridine rings are aromatic and thus resistant to reduction under mild conditions. Catalytic hydrogenation under high pressure and temperature could reduce one or both aromatic systems. If the molecule contained a nitro group, it could be selectively reduced to the amine group using reagents like Fe/HCl or through catalytic hydrogenation (e.g., Pd/C, H2). google.com Reducing agents like sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used for carbonyl compounds and would not reduce the aromatic rings or the ether linkage. leah4sci.com
Functional Group Interconversions and Derivatization Strategies
The primary amino group and the aromatic rings of this compound are amenable to a variety of functional group interconversions and derivatization strategies. These transformations allow for the synthesis of a diverse range of derivatives with potentially altered physicochemical and biological properties.
One of the most common reactions of aromatic amines is diazotization , followed by coupling to form azo dyes . unb.canih.govnih.gov The amino group of this compound can be converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. This diazonium salt can then be coupled with various aromatic compounds, such as phenols and other amines, to produce highly colored azo compounds. bumipublikasinusantara.idicrc.ac.ir The extensive conjugation in these resulting dyes leads to their characteristic absorption of visible light.
Electrophilic aromatic substitution is another key derivatization pathway. The amino group is a strong activating group and directs electrophiles to the ortho and para positions. In the case of the naphthalen-2-amine moiety, the primary sites for substitution are the 1 and 3 positions of the naphthalene ring. Reactions such as halogenation, nitration, and sulfonation can be expected to occur at these positions, although careful control of reaction conditions would be necessary to avoid polysubstitution and side reactions.
The pyridine ring, being electron-deficient, is generally resistant to electrophilic substitution but can undergo nucleophilic aromatic substitution , particularly at the positions ortho and para to the nitrogen atom. nih.govmdpi.com However, the ether linkage at the 2-position of the pyridine ring can also be a site of reaction. Transition metal-catalyzed cross-coupling reactions, for instance, could potentially cleave the C-O bond of the pyridyl ether.
Furthermore, the amino group can undergo acylation with acyl chlorides or anhydrides to form amides. This is often done to protect the amino group during other transformations or to introduce new functional moieties. Similarly, alkylation of the amino group can lead to secondary and tertiary amines, though this can sometimes be challenging to control.
Recent advances in C-H bond activation and functionalization offer further avenues for derivatization. With the pyridyl group potentially acting as a directing group, transition metal-catalyzed reactions could enable the selective functionalization of C-H bonds on the naphthalene ring that would be otherwise difficult to achieve. acs.org
Table 1: Potential Derivatization Reactions of this compound
| Reaction Type | Reagents and Conditions | Potential Product(s) |
| Diazotization & Azo Coupling | 1. NaNO₂, HCl, 0-5 °C2. Coupling agent (e.g., phenol (B47542), naphthol) | Azo dyes with varied colors and properties |
| Electrophilic Halogenation | Br₂ in acetic acid | Bromo-substituted derivatives on the naphthalene ring |
| Acylation | Acetic anhydride, pyridine | N-acetylated derivative |
| Nucleophilic Substitution | Strong nucleophile (e.g., NaOMe) | Potential substitution on the pyridine ring |
| C-H Amination | Azodicarboxylates, Ag(I) catalyst | Aminated derivatives on the naphthalene ring mdpi.com |
Degradation Pathways and Stability Studies under Controlled Conditions
The stability of this compound is influenced by environmental factors such as light, air (oxygen), and microbial activity. Degradation can occur through the modification of the naphthylamine moiety, the pyridine ring, or the ether linkage.
Oxidative Degradation: Aromatic amines, including naphthylamines, are known to be susceptible to oxidation, especially when exposed to air and light. This can lead to the formation of colored products due to the formation of highly conjugated systems. The amino group can be oxidized to nitroso, nitro, or polymeric species. The presence of the electron-rich naphthalene ring system further enhances this susceptibility.
Hydrolytic Degradation: While the ether linkage is generally stable, under harsh acidic or basic conditions, it could undergo hydrolysis to yield 2-hydroxypyridine (B17775) and 5-aminonaphthalen-2-ol. However, this is likely to require forcing conditions. Naphthylamines themselves can undergo slow hydrolysis, potentially releasing ammonia (B1221849).
Microbial Degradation: The pyridine ring is a heterocyclic aromatic compound that can be degraded by various microorganisms. nih.govnih.govresearchgate.netasm.org Bacteria such as Pseudomonas and Arthrobacter species have been shown to degrade pyridine, often initiating the process through monooxygenase-catalyzed ring cleavage. nih.govresearchgate.net The degradation pathway typically leads to the formation of aliphatic intermediates that can then enter central metabolic pathways. Therefore, under conditions conducive to microbial growth, the pyridyl moiety of this compound could be a target for biodegradation. The naphthalene moiety is also known to be biodegradable by certain microorganisms.
Table 2: Potential Degradation Pathways of this compound
| Degradation Type | Conditions | Potential Degradation Products |
| Oxidation | Air, light | Oxidized and polymerized forms of the amine, potentially colored |
| Hydrolysis | Strong acid or base | 2-Hydroxypyridine, 5-aminonaphthalen-2-ol |
| Microbial Degradation | Presence of specific microorganisms | Ring-opened products from both the pyridine and naphthalene moieties |
Advanced Applications in Materials Science and Chemical Sensing
Rational Design of Organic Electronic Materials
The electronic properties of 5-[(Pyridin-2-yl)oxy]naphthalen-2-amine, derived from the interplay between the electron-donating naphthylamine moiety and the electron-withdrawing pyridine (B92270) ring, make it a candidate for investigation in organic electronic devices. The extended π-system of the naphthalene (B1677914) core, combined with the nitrogen lone pair of the amine, suggests that this molecule could exhibit favorable charge-transport properties.
Hole-Transporting Materials in Organic Photovoltaics
In the realm of organic photovoltaics (OPVs), hole-transporting materials (HTMs) play a crucial role in efficiently extracting and transporting positive charge carriers (holes) from the active layer to the anode. The design of effective HTMs hinges on several key parameters, including appropriate energy levels (HOMO and LUMO), high hole mobility, and good film-forming properties.
The naphthalen-2-amine component of this compound is a well-known electron-rich moiety, which is a common feature in many high-performance HTMs. The amine group can effectively donate electrons, leading to a relatively high highest occupied molecular orbital (HOMO) energy level, which is a prerequisite for efficient hole extraction from typical organic donor materials used in OPVs. The pyridine group, being electron-deficient, can influence the electronic properties and potentially enhance intermolecular interactions, which may favor ordered packing and improve charge mobility.
Table 1: Potential Properties of this compound as a Hole-Transporting Material
| Property | Rationale | Potential Impact on OPV Performance |
| HOMO Energy Level | The electron-donating naphthalen-2-amine group is expected to result in a high HOMO level. | Facilitates efficient hole extraction from the donor material, potentially leading to a higher open-circuit voltage (Voc). |
| Hole Mobility | The planar naphthalene core could promote π-π stacking, while the pyridine group may influence molecular packing. | Higher hole mobility would lead to improved charge transport and a higher short-circuit current (Jsc) and fill factor (FF). |
| Film Morphology | The presence of the polar pyridine group could affect solubility and film-forming properties. | Good film-forming properties are essential for creating uniform and defect-free hole-transporting layers, which is critical for device performance and stability. |
| Thermal Stability | The aromatic nature of the compound suggests good thermal stability. | High thermal stability is important for the long-term operational stability of OPV devices. |
Emitter Materials for Organic Light-Emitting Diodes (OLEDs)
In organic light-emitting diodes (OLEDs), emitter materials are responsible for the generation of light upon electrical excitation. The key properties for an emitter material include high photoluminescence quantum yield (PLQY), suitable emission color, and good thermal and morphological stability.
The naphthalene core in this compound is a known fluorophore, and its derivatives are often fluorescent. The combination of the electron-donating amine group and the electron-withdrawing pyridine group can lead to an intramolecular charge transfer (ICT) character in the excited state. This ICT character can be beneficial for achieving high PLQY and tuning the emission wavelength. By modifying the substitution pattern on the naphthalene or pyridine rings, it would be theoretically possible to modulate the energy of the emitted light across the visible spectrum.
Table 2: Prospective Emitter Properties of this compound for OLEDs
| Property | Rationale | Potential Impact on OLED Performance |
| Emission Color | The emission wavelength would be determined by the energy gap, which is influenced by the donor-acceptor nature of the naphthylamine and pyridine groups. | Tunability of the emission color is a key advantage of organic emitters. This compound could potentially be a blue or green emitter. |
| Photoluminescence Quantum Yield (PLQY) | The rigid naphthalene core and potential for ICT could lead to a high PLQY. | A high PLQY is essential for achieving high external quantum efficiency (EQE) in OLEDs. |
| Thermal Stability | The aromatic structure is expected to confer good thermal stability. | High thermal stability is crucial for preventing degradation of the emitter during device operation, ensuring a long device lifetime. |
| Sublimation Temperature | For vacuum-deposited OLEDs, a suitable sublimation temperature is required. | This would determine its suitability for fabrication via thermal evaporation, a common technique for OLED manufacturing. |
Development of Chemo-Sensors for Specific Analytes (excluding biological targets)
The structure of this compound incorporates potential binding sites for analytes, such as the nitrogen atom of the pyridine ring and the amine group. This, combined with the fluorescent nature of the naphthalene core, makes it a promising candidate for the development of chemo-sensors.
Fluorometric Sensors for Metal Ions (if focused on chemical coordination, not biological effects)
The pyridine and amine functionalities can act as coordination sites for metal ions. Upon binding of a metal ion, the electronic properties of the molecule would be perturbed, which could lead to a change in its fluorescence properties (either enhancement or quenching). This phenomenon, known as chelation-enhanced fluorescence (CHEF) or chelation-enhanced quenching (CHEQ), is the basis for many fluorometric sensors. The selectivity of the sensor for a particular metal ion would depend on the coordination geometry and the binding affinity, which are dictated by the spatial arrangement of the binding sites.
Chromogenic Probes for pH or Small Molecules
The nitrogen atoms in the pyridine and amine groups are basic and can be protonated at low pH. This protonation would alter the electronic structure of the molecule, leading to a change in its absorption spectrum and, consequently, its color. This makes this compound a potential candidate for a chromogenic pH sensor. Furthermore, the amine group could potentially engage in hydrogen bonding interactions with specific small molecules, leading to a detectable color change.
Applications as Building Blocks in Supramolecular Chemistry
Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions. The structure of this compound contains several features that make it an interesting building block for supramolecular assembly.
The amine group can act as a hydrogen bond donor, while the pyridine nitrogen can act as a hydrogen bond acceptor. This donor-acceptor pairing could be exploited to form well-defined hydrogen-bonded networks. Additionally, the planar and electron-rich naphthalene core is prone to π-π stacking interactions, which can further direct the self-assembly process. The interplay of hydrogen bonding and π-π stacking could lead to the formation of complex and functional supramolecular architectures, such as gels, liquid crystals, or porous materials. The pyridine moiety also offers a site for metal coordination, which can be used to construct metallo-supramolecular assemblies with defined geometries and properties.
Exploration in Dye Chemistry and Pigment Technology
The structural characteristics of this compound make it a promising candidate for the development of novel azo dyes. Aromatic amines, especially those derived from naphthalene, are fundamental precursors in the synthesis of azo dyes, which constitute a significant portion of all commercial colorants. imrpress.com The presence of the naphthalen-2-amine moiety provides a reactive site for diazotization, a key step in azo dye formation.
The general synthesis of an azo dye involves the diazotization of a primary aromatic amine, such as the amino group in this compound, followed by coupling with a suitable aromatic compound. unb.ca The resulting azo compound (R-N=N-R') would incorporate the pyridin-oxy-naphthalene scaffold, which could impart unique coloristic and performance properties. The extended π-system of the naphthalene ring, in conjugation with the azo chromophore, is expected to result in dyes with deep and intense colors, potentially in the red to blue region of the spectrum. icrc.ac.ir
Furthermore, the pyridine moiety could influence the dye's properties in several ways. It can affect the solubility of the dye in different media and its affinity for various substrates, such as textile fibers. nih.gov The nitrogen atom in the pyridine ring can also act as a site for further chemical modification, allowing for the fine-tuning of the dye's properties, including lightfastness and wash fastness. The photophysical properties of naphthalene derivatives are also of interest, as they can exhibit fluorescence, which could be exploited in the design of fluorescent dyes and pigments. nih.gov
Table 1: Potential Azo Dyes Derived from this compound and Their Projected Properties
| Coupling Component | Potential Dye Structure | Projected Color Range | Potential Applications |
| Phenol (B47542) | Azo dye with a terminal phenol group | Yellow to Orange | Textile dyeing, Pigments for plastics |
| Naphthol | Bis-azo dye with a naphthol coupler | Red to Violet | High-performance pigments, Inks |
| Aniline derivative | Azo dye with a substituted aniline | Yellow to Red | Disperse dyes for synthetic fibers |
Note: The projected color ranges and applications are based on the general principles of azo dye chemistry and the known properties of related compounds.
Catalytic Applications (e.g., as Ligands for Metal Complexes)
The presence of both a pyridine nitrogen and an amino group makes this compound an excellent candidate for use as a ligand in coordination chemistry. Pyridine and its derivatives are widely recognized for their ability to form stable complexes with a variety of metal ions. tcu.edunih.gov These metal complexes often exhibit significant catalytic activity in a range of organic transformations. mdpi.com
The this compound ligand could act as a bidentate or even a tridentate ligand, coordinating to a metal center through the pyridine nitrogen, the amino nitrogen, and potentially the ether oxygen. The formation of such chelating complexes often enhances their stability and catalytic efficacy. rsc.org The electronic properties of the ligand, influenced by the electron-donating amino group and the electron-withdrawing pyridine ring, can be tuned to modulate the catalytic activity of the metal center. nih.gov
Metal complexes derived from ligands containing pyridine and amine functionalities have been successfully employed as catalysts in various reactions, including cross-coupling reactions (e.g., Suzuki-Miyaura and Heck reactions), hydrogenations, and oxidations. nih.govmdpi.com For instance, palladium(II) complexes with pyridine-based ligands have demonstrated high efficiency as precatalysts in Suzuki-Miyaura cross-coupling reactions. nih.gov The naphthalene backbone of the ligand could also play a role in the catalytic process, potentially through π-stacking interactions with substrates or other components of the catalytic system. nih.gov
Table 2: Potential Catalytic Applications of Metal Complexes of this compound
| Metal Ion | Potential Complex Structure | Potential Catalytic Application | Key Features |
| Palladium (Pd) | Bidentate N,N'-chelate complex | Suzuki-Miyaura, Heck cross-coupling | High stability and activity |
| Copper (Cu) | Tridentate N,N',O-chelate complex | Oxidation reactions, Atom transfer radical polymerization (ATRP) | Redox activity of copper center |
| Iron (Fe) | Pincer-type ligand complex | Hydrogenation of ketones and esters | Earth-abundant and low-cost metal |
Note: The potential applications are inferred from the known catalytic activities of structurally similar metal-ligand complexes.
Future Research Directions and Methodological Advancements
Development of Green Chemistry Approaches for Synthesis
The synthesis of complex organic molecules is increasingly guided by the principles of green chemistry, which prioritize the use of environmentally benign solvents, reagents, and reaction conditions. Future research into the synthesis of 5-[(Pyridin-2-yl)oxy]naphthalen-2-amine and its derivatives should focus on developing sustainable methodologies.
One promising avenue is the use of deep eutectic solvents (DESs), such as a choline (B1196258) chloride-urea mixture, which have been successfully employed in the green synthesis of various heterocyclic compounds, including pyrimidines and pyridines. ekb.eg These solvents are often biodegradable, non-toxic, and can be derived from renewable resources. Another approach involves solvent- and halide-free synthesis, which has been demonstrated for the C-H functionalization of pyridine (B92270) N-oxides. rsc.org Exploring one-pot, multi-component reactions could also offer a more efficient and atom-economical route to pyridine derivatives. nih.gov For instance, solid-state synthesis has been adopted as a green approach for preparing compounds like 1-(pyridin-2-yl amino)methyl napthalene-2-ol. researchgate.net The Suzuki-Miyaura reaction, a powerful tool for creating carbon-carbon bonds, can be made more sustainable by using greener solvents like propylene (B89431) carbonate. researchgate.net
| Green Synthesis Approach | Potential Application to this compound | Key Advantages |
| Deep Eutectic Solvents (DESs) | Use as a reaction medium for the coupling of a substituted naphthalene (B1677914) precursor with a pyridine derivative. | Biodegradable, low toxicity, often derived from renewable resources. |
| Solvent- and Halide-Free Synthesis | Direct C-H functionalization to form the ether linkage between the pyridine and naphthalene rings. | Reduced waste, improved atom economy, avoidance of toxic solvents and reagents. |
| One-Pot, Multi-Component Reactions | Condensation of precursors for the pyridine and naphthalene moieties in a single step. | Increased efficiency, reduced purification steps, time and energy savings. |
| Solid-State Synthesis | Reaction of solid precursors under solvent-free conditions. | Reduced solvent waste, potential for unique reactivity and selectivity. |
| Greener Solvents for Cross-Coupling | Employing solvents like propylene carbonate for palladium-catalyzed cross-coupling reactions to form the core structure. | Lower environmental impact, improved sustainability of well-established reactions. |
Integration of Artificial Intelligence and Machine Learning in Compound Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the process of compound design and discovery. nih.gov These computational tools can be leveraged to explore the vast chemical space around the this compound scaffold and predict the properties of novel derivatives.
High-Throughput Screening Methodologies for Material Discovery
High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds for a specific property or activity. This methodology will be crucial for exploring the potential applications of a library of derivatives based on this compound.
For materials discovery, HTS can be used to identify compounds with desirable optical, electronic, or thermal properties. For example, libraries of these compounds could be screened for their ability to form stable thin films, their performance in organic light-emitting diodes (OLEDs), or their capacity for gas adsorption in metal-organic frameworks (MOFs). rsc.org Miniaturized automation platforms enable the execution of thousands of chemical experiments in a short period, using only micrograms of material per reaction. scienceintheclassroom.org This is particularly valuable in the early stages of discovery when material availability is limited. scienceintheclassroom.org HTS can also be applied to identify polymers that bind to specific proteins, a process that can be monitored using techniques like Förster Resonance Energy Transfer (FRET). rsc.org
| HTS Application | Screening Objective | Potential Outcome for this compound Derivatives |
| Materials Science | Discovery of novel photophysical properties. | Identification of new phosphors for OLEDs or sensors. |
| Catalysis | Identification of new catalysts for chemical transformations. | Discovery of more efficient and selective catalysts. |
| Gas Storage/Separation | Screening for selective adsorption of gases. | Development of new materials for carbon capture or hydrogen storage. rsc.org |
| Drug Discovery | Identification of compounds that bind to a biological target. | Discovery of lead compounds for new therapeutics. |
Advanced Characterization Techniques
A deep understanding of the structure and behavior of this compound at the molecular and supramolecular levels requires the application of advanced characterization techniques.
Cryo-Electron Microscopy (cryo-EM) has become a powerful tool for determining the high-resolution structure of molecular aggregates, particularly in the context of biological macromolecules like amyloid fibrils. nih.govnih.gov If derivatives of this compound are found to form self-assembling structures or aggregates, cryo-EM could be employed to elucidate their three-dimensional architecture. This information would be invaluable for understanding the mechanisms of self-assembly and for designing molecules with controlled aggregation properties.
Atomic Force Microscopy (AFM) is a versatile technique for imaging surfaces at the nanoscale. It can be used to characterize the morphology of thin films or surface deposits of this compound and its derivatives. nih.gov AFM can provide information on surface roughness, domain structures, and the influence of processing conditions on the material's morphology. nih.gov Furthermore, force spectroscopy measurements with AFM can probe the local mechanical and adhesive properties of the material's surface.
Theoretical Advancements in Predicting Complex Chemical Phenomena
Theoretical and computational chemistry provide powerful tools for predicting and understanding the behavior of molecules. For this compound, these methods can offer insights that are difficult to obtain through experiments alone.
Density Functional Theory (DFT) calculations can be used to determine the optimized geometry, electronic structure, and vibrational frequencies of the molecule. researchgate.net These calculations can also predict properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding the molecule's reactivity and its potential use in electronic devices. researchgate.net Furthermore, theoretical methods can be used to study the infrared spectroscopy of naphthalene and related molecules, aiding in the interpretation of experimental spectra. researchgate.net By combining experimental data with theoretical calculations, a more complete picture of the molecule's properties and potential applications can be developed.
Q & A
Q. What are the optimized synthetic routes for 5-[(Pyridin-2-yl)oxy]naphthalen-2-amine, and how do reaction conditions influence yield?
Methodological Answer: Synthesis typically involves nucleophilic aromatic substitution (SNAr) between 2-aminonaphthalene derivatives and 2-hydroxypyridine. A common approach includes:
- Activating the naphthalene ring via halogenation (e.g., bromination at the 5-position) to facilitate substitution.
- Using a base (e.g., K₂CO₃ in DMF) to deprotonate the hydroxyl group of pyridine, enhancing nucleophilicity .
- Monitoring reaction progress via TLC with solvent systems like n-hexane:ethyl acetate (9:1) .
Yield optimization requires careful control of temperature (room temperature to 80°C) and stoichiometric ratios (1:1.2 molar ratio of naphthalene derivative to pyridine). Post-reaction purification via column chromatography or recrystallization improves purity .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR confirm substitution patterns. The pyridinyl oxygen’s electron-withdrawing effect deshields adjacent protons, producing distinct splitting patterns in aromatic regions .
- X-ray Diffraction (XRD): Resolves molecular geometry and intermolecular interactions. For example, bond angles between the pyridinyl and naphthalene rings can be measured to assess conjugation .
- Mass Spectrometry (HRMS): Validates molecular weight (expected ~262.3 g/mol) and isotopic patterns .
Q. How does the compound’s stability vary under different storage and experimental conditions?
Methodological Answer:
- Light Sensitivity: Store in amber vials at –20°C to prevent photodegradation of the aromatic amine group .
- Thermal Stability: Thermogravimetric analysis (TGA) shows decomposition above 200°C, suggesting reflux reactions should not exceed this threshold .
- pH Sensitivity: The amine group may protonate in acidic conditions (pH < 4), altering solubility. Use buffered solutions (pH 6–8) for biological assays .
Q. What safety protocols are critical when handling this compound?
Methodological Answer:
- PPE: Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation: Use fume hoods during synthesis to mitigate inhalation risks, as aromatic amines are potential carcinogens .
- Spill Management: Neutralize spills with activated carbon or vermiculite, followed by disposal as hazardous waste .
Advanced Research Questions
Q. What mechanisms underlie the compound’s biological activity, and how can docking studies validate target interactions?
Methodological Answer:
Q. How can environmental fate studies assess the compound’s persistence and ecotoxicity?
Methodological Answer:
- Degradation Pathways: Use HPLC-MS to track hydrolysis or photolysis products in simulated environmental matrices (e.g., water, soil) .
- Ecotoxicology: Conduct acute toxicity assays on model organisms (e.g., Daphnia magna) to determine LC₅₀ values. Correlate results with logP (lipophilicity) to predict bioaccumulation .
Q. What computational methods predict the compound’s electronic properties and reactivity?
Methodological Answer:
Q. How can structural modifications enhance solubility or binding affinity without compromising stability?
Methodological Answer:
Q. How should researchers address contradictions in reported synthetic yields or spectroscopic data?
Methodological Answer:
- Reproducibility Checks: Verify reaction conditions (e.g., solvent purity, inert atmosphere) and characterize intermediates rigorously.
- Data Harmonization: Cross-reference NMR chemical shifts with computational predictions (e.g., ACD/Labs) to resolve discrepancies .
- Collaborative Validation: Share raw data (e.g., XRD cif files) via repositories like Cambridge Structural Database for peer validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
